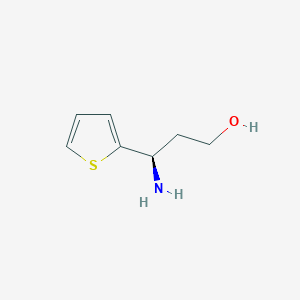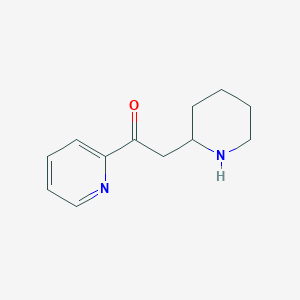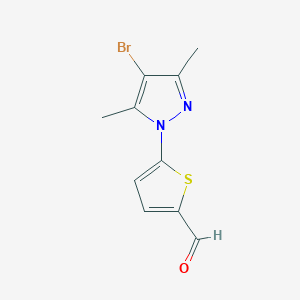
5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and two methyl groups, attached to a thiophene ring with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment to Thiophene: The synthesized pyrazole is then coupled with thiophene-2-carbaldehyde using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: 5-(4-Azido-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Thiophene-2-carbaldehyde: Another precursor used in the synthesis.
5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl-2-furoic acid: A structurally similar compound with a furan ring instead of a thiophene ring.
Uniqueness
5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to its specific combination of a pyrazole ring with a thiophene ring and an aldehyde functional group
Propiedades
Fórmula molecular |
C10H9BrN2OS |
|---|---|
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
5-(4-bromo-3,5-dimethylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H9BrN2OS/c1-6-10(11)7(2)13(12-6)9-4-3-8(5-14)15-9/h3-5H,1-2H3 |
Clave InChI |
ALPCLDRIAWNODQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=C(S2)C=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13316006.png)
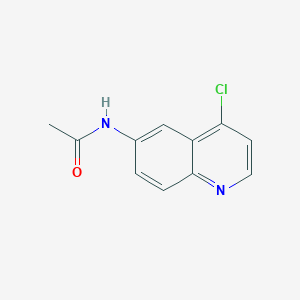
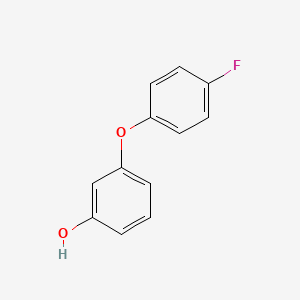
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13316021.png)
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
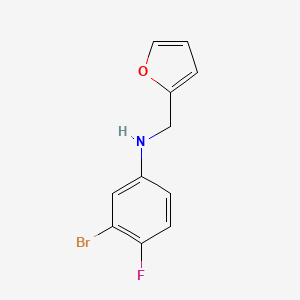
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13316034.png)
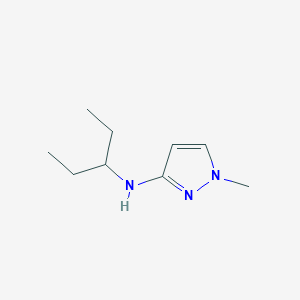
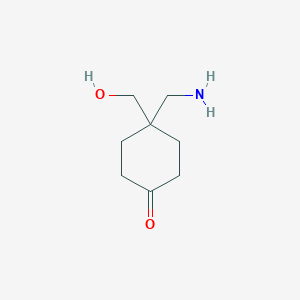
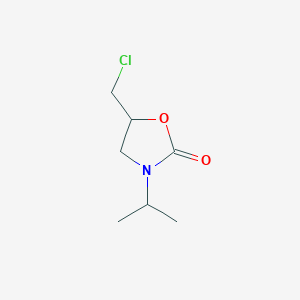
![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
